Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H17F3N2O3 . It has an average mass of 282.259 Da and a monoisotopic mass of 282.119141 Da .
Synthesis Analysis
While specific synthesis methods for Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate were not found, similar compounds have been synthesized and characterized. For instance, two derivatives of N-Boc piperazine, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Physical And Chemical Properties Analysis
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate has a molecular formula of C11H17F3N2O3 and an average mass of 282.259 Da . Further physical and chemical properties were not found in the search results.Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate: is a valuable intermediate in medicinal chemistry. Its structural motif, particularly the piperazine ring, is a common feature in many pharmaceutical compounds due to its versatility and the ability to improve pharmacokinetic properties . The trifluoroacetyl group can be crucial for the biological activity of the final compound, as fluorine atoms can significantly alter the binding affinity and metabolic stability of pharmaceuticals.
Organic Synthesis
In organic synthesis, this compound serves as a building block for creating a wide array of complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile reagent for constructing novel organic structures, such as amides, sulphonamides, and other piperazine derivatives .
Chemical Research
Researchers utilize Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate in chemical research to study reaction mechanisms and develop new synthetic methodologies. Its unique chemical properties can help in understanding the behavior of similar compounds under different chemical reactions .
Biological Studies
The compound’s derivatives have been studied for their antibacterial and antifungal activities. It’s an important tool for microbiologists and biochemists to explore new treatments for infections and study the interaction of these compounds with biological targets .
Material Science
In material science, this compound can be used to synthesize new materials with potential applications in electronics, coatings, and other industrial products. Its ability to form stable and rigid structures makes it a candidate for developing new polymeric materials .
Environmental Impact Studies
While not directly an application, understanding the environmental impact of chemical compounds is crucial. Researchers can study the degradation products and potential toxicity of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate to ensure safe handling and disposal practices .
Mechanism of Action
Target of Action
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine and its derivatives are known to have a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities
Mode of Action
The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3620±420 °C and a density of 1263±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Piperazine derivatives have been found to exhibit antibacterial and antifungal activities .
properties
IUPAC Name |
tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O3/c1-10(2,3)19-9(18)16-6-4-15(5-7-16)8(17)11(12,13)14/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZDAHYEJNNOKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604742 | |
Record name | tert-Butyl 4-(trifluoroacetyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate | |
CAS RN |
77278-37-6 | |
Record name | tert-Butyl 4-(trifluoroacetyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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